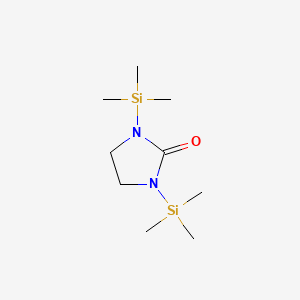

1,3-Bis(trimethylsilyl)imidazolidin-2-one

Description

Overview of Cyclic Urea (B33335) Derivatives in Organic Chemistry

Cyclic ureas are a well-established and pivotal class of compounds within organic and medicinal chemistry. mdpi.com These structures, characterized by a urea functionality incorporated into a ring system, are fundamental components in numerous bioactive compounds. mdpi.com The imidazolidin-2-one scaffold, a five-membered cyclic urea, is particularly significant and is found as a key structural element in a variety of FDA-approved drugs. mdpi.com Beyond their direct applications in pharmaceuticals, these compounds also serve as valuable precursors for the synthesis of vicinal diamines, which are important building blocks in organic synthesis. mdpi.com The synthesis of cyclic ureas can be achieved through several methods, including the carbonylation of substituted diamines. mdpi.com

The urea functionality itself is a critical component in drug design due to its ability to form stable hydrogen bonds with biological targets such as proteins and receptors. nih.gov This interaction capability is crucial for modulating the potency and selectivity of drug candidates. nih.gov Consequently, urea derivatives are integral to the development of a wide range of therapeutic agents. nih.gov

Nomenclature and Fundamental Structural Identification of 1,3-Bis(trimethylsilyl)imidazolidin-2-one

The precise identification of a chemical compound is essential for scientific communication and research. This is achieved through systematic naming conventions and unique identifiers assigned by chemical registry services.

The systematic name for the compound of focus is This compound . This name is derived following nomenclature rules that specify the substituents and their positions on the parent imidazolidin-2-one ring structure. The prefix "1,3-bis(trimethylsilyl)" indicates the presence of two trimethylsilyl (B98337) groups, with each attached to one of the nitrogen atoms at positions 1 and 3 of the imidazolidine (B613845) ring.

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, known as the CAS Registry Number, to every chemically distinct substance. This number provides an unambiguous way to identify a compound. The molecular formula represents the number of atoms of each element present in one molecule of the substance.

| Identifier | Value |

| CAS Registry Number | 17877-19-9 guidechem.comchemfish.co.jpchemicalbook.com |

| Molecular Formula | C9H22N2OSi2 guidechem.comchemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H22N2OSi2 |

|---|---|

Molecular Weight |

230.45 g/mol |

IUPAC Name |

1,3-bis(trimethylsilyl)imidazolidin-2-one |

InChI |

InChI=1S/C9H22N2OSi2/c1-13(2,3)10-7-8-11(9(10)12)14(4,5)6/h7-8H2,1-6H3 |

InChI Key |

HOCMDEGVKLFTOE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N1CCN(C1=O)[Si](C)(C)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

The characterization of 1,3-Bis(trimethylsilyl)imidazolidin-2-one is accomplished through several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show two primary signals.

Trimethylsilyl (B98337) (TMS) Protons: The eighteen protons of the two equivalent trimethylsilyl groups [-Si(CH₃)₃] would produce a single, strong singlet. Due to the electropositive nature of silicon, these protons are highly shielded and would appear far upfield, typically around 0.1-0.3 ppm.

Imidazolidinone Ring Protons: The four protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) in the imidazolidinone ring would be chemically equivalent due to symmetry. They are expected to produce a single singlet. These protons are attached to carbons bonded to nitrogen atoms, which deshield them compared to simple alkanes. Their chemical shift is anticipated to be in the range of 3.0-3.5 ppm. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.2 | Singlet | 4H | -N-CH₂-CH₂-N- |

| ~0.2 | Singlet | 18H | -Si(CH₃)₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the symmetrically substituted this compound, three distinct signals are expected.

Carbonyl Carbon (C=O): The carbonyl carbon of the urea (B33335) moiety is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom. Its resonance is expected to appear significantly downfield, typically in the range of 160-165 ppm for cyclic ureas. guidechem.com

Imidazolidinone Ring Carbons: The two equivalent methylene (B1212753) carbons (-CH₂-) of the ring are attached to nitrogen atoms, placing their signal in the range of 40-45 ppm.

Trimethylsilyl Carbons: The six equivalent methyl carbons [-Si(CH₃)₃] are highly shielded and will appear far upfield, typically between -1 and 2 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~163 | C=O (Carbonyl) |

| ~42 | -N-CH₂-CH₂-N- |

| ~1 | -Si(CH₃)₃ |

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HETCOR, NOESY, COLOC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques would be employed to confirm assignments and probe the spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, no significant ¹H-¹H coupling is expected as all protons in a given group are equivalent, leading to singlets.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals they are directly attached to. It would definitively link the proton signal around 3.2 ppm to the carbon signal around 42 ppm, and the proton signal at ~0.2 ppm to the carbon signal at ~1 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. It could show correlations between the protons of the TMS groups and the protons on the imidazolidinone ring, helping to confirm the conformational arrangement of the silyl (B83357) groups relative to the ring. mdpi.com

COLOC (Correlation Spectroscopy for Long-Range Couplings) or HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be expected to show a correlation between the methylene protons (~3.2 ppm) and the carbonyl carbon (~163 ppm), confirming the structure of the urea ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a few key absorption bands.

C=O Stretch: The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea. This band is typically observed in the region of 1680-1720 cm⁻¹. The silylation of the nitrogen atoms may slightly shift this frequency compared to the parent ethylene urea.

C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds within the ring would appear in the fingerprint region, generally between 1200 and 1350 cm⁻¹.

Si-C Stretch: The silicon-carbon bonds of the trimethylsilyl groups give rise to characteristic bands, typically around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

C-H Stretch: The C-H stretching vibrations of the methyl groups on the silicon and the methylene groups in the ring would be observed in the 2850-3000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2850-3000 | Medium | C-H Stretch |

| ~1700 | Strong | C=O Stretch (Urea) |

| ~1250 | Strong | Si-CH₃ Symmetric Deformation |

| ~840 | Strong | Si-CH₃ Rocking |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₂₂N₂OSi₂), the molecular weight is 230.46 g/mol .

Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 230.

Key Fragments: A characteristic fragmentation pattern for trimethylsilylated compounds involves the loss of a methyl group (-CH₃) to form a stable [M-15]⁺ ion at m/z = 215. Another very common and often base peak for TMS compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z = 73. Fragmentation of the imidazolidinone ring could also occur, leading to various smaller charged species.

An article focusing on the specific structural details of this compound as requested cannot be generated at this time. Extensive searches for experimental data from single-crystal X-ray diffraction studies for this particular compound have not yielded any specific results. The required crystallographic information, which would form the basis for discussing bond lengths, ring conformation, and intermolecular interactions, does not appear to be available in the public scientific literature based on the conducted searches.

While structural data exists for related compounds, such as imidazolidin-2-ones with different substituents or silylated aromatic imidazolium (B1220033) salts, the strict requirement to focus solely on this compound prevents the use of this analogous information. To provide a scientifically accurate and authoritative article as instructed, specific experimental data for the target compound is essential. Without access to a published crystal structure, it is not possible to create the detailed analysis outlined in the user's request.

Chemical Reactivity and Mechanistic Pathways

Solvolysis Reactions of N-Trimethylsilylated Cyclic Ureas

Solvolysis, a reaction where the solvent acts as the nucleophile, is a key aspect of the chemistry of N-silylated cyclic ureas. wikipedia.org The rate and mechanism of solvolysis are highly dependent on the nature of the solvent and the structure of the silylated urea (B33335).

A comparative alcoholysis study of N-silylated derivatives of various heterocyclic carboxamides, including cyclic ureas, revealed that the second-order rate constants for methanolysis can span a range of up to three orders of magnitude. researchgate.net This significant variation in reactivity is attributed to the intramolecular Si⋯O distance. A shorter distance between the silicon atom and the carbonyl oxygen atom is correlated with a higher reaction rate. researchgate.net

Based on Density Functional Theory (DFT) calculations for the methanolysis of N-silylated cyclic urea homologues, two primary reaction pathways have been evaluated:

Path A: A concerted mechanism involving a single transition state.

Path B: A two-step mechanism involving a pentacoordinate silicon intermediate.

The viability of each pathway is influenced by the specific structure of the cyclic urea. researchgate.net In the case of γ-amino silanes, which share some structural similarities with silylated ureas, solvolysis in an alcoholic solvent can proceed through a reaction exchange, leading to the formation of intermediate species that can be observed using 29Si NMR spectroscopy. researchgate.net A tentative mechanism for the solvolysis of amino-bearing silanes involves the initial interaction between the silane (B1218182) and the alcohol. researchgate.net

The general process of solvolysis for 1,3-Bis(trimethylsilyl)imidazolidin-2-one in an alcohol (ROH) can be depicted as the cleavage of the N-Si bond, leading to the formation of imidazolidin-2-one and the corresponding trimethylsilyl (B98337) ether (Me3SiOR).

Reactivity of the Trimethylsilyl Groups

The trimethylsilyl groups are the most reactive sites in the this compound molecule. Their susceptibility to cleavage by various reagents is a cornerstone of their application in organic synthesis, where they often serve as protecting groups for the nitrogen atoms of the urea.

The N-Si bonds in this compound are readily cleaved by a range of electrophilic reagents. This reactivity allows for the introduction of various functional groups onto the nitrogen atoms of the imidazolidin-2-one ring.

One of the most common applications of this reactivity is in acylation reactions. The reaction of this compound with acyl chlorides results in the formation of N,N'-diacylimidazolidin-2-ones. This transformation proceeds via the cleavage of the N-Si bond by the electrophilic acyl chloride, with the concurrent formation of trimethylsilyl chloride as a byproduct.

Bistrimethylsilylimidazolium salts, which are structurally related to the silylated urea, are highly susceptible to nucleophilic attack and undergo exchange reactions with electrophilic silanes (TMSX). rsc.org The rate of this exchange is dependent on the nature of the leaving group (X) on the electrophilic silane, with the reactivity order being Cl > Br > CF3SO3 > I, ClO4. rsc.org This suggests that similar reactivity patterns can be expected for this compound with a variety of electrophiles.

The general scheme for the reaction with an electrophile (E-X) involves the nucleophilic attack of the nitrogen atom on the electrophile, leading to the displacement of the trimethylsilyl group and the formation of a new N-E bond.

This compound exhibits limited stability in the presence of water and undergoes hydrolysis to regenerate the parent imidazolidin-2-one and form hexamethyldisiloxane. The Si-N bond is susceptible to hydrolytic cleavage, and the rate of this process is influenced by the pH of the medium. rsc.orgrsc.org

The decomposition of urea itself can proceed through two main pathways: hydrolysis, catalyzed by urease, and a slower, uncatalyzed elimination reaction in aqueous solution. researchgate.net Both pathways ultimately lead to the formation of ammonia (B1221849) and carbonic acid. researchgate.net While the silylation of the nitrogen atoms in this compound alters the reactivity, the fundamental decomposition of the urea core following desilylation is expected to follow a similar course.

In acidic conditions, the hydrolysis of related 4-imino-imidazolidin-2-ones is zero order with respect to the proton concentration, as the imine is fully protonated. rsc.orgresearchgate.net This suggests that the rate-limiting step is the attack of water on the protonated substrate. rsc.orgresearchgate.net A similar mechanism can be envisioned for the acid-catalyzed hydrolysis of the N-Si bonds in this compound, where protonation of the urea oxygen would enhance the electrophilicity of the silicon atoms, facilitating nucleophilic attack by water.

Participation in Intramolecular Cyclization and Ring-Forming Reactions

This compound and related N,N'-bis(trimethylsilyl) diamines are valuable precursors in the synthesis of various heterocyclic compounds through intramolecular cyclization and ring-forming reactions. The silyl (B83357) groups act as activators and leaving groups, facilitating the formation of new rings.

For instance, N,N'-bis(trimethylsilyl)-1,2-diamines react with carbonyl compounds, such as ketones and aldehydes, to form imidazolidine (B613845) derivatives with the elimination of hexamethyldisiloxane. rsc.org This type of condensation reaction is a facile method for the construction of the imidazolidine ring system. rsc.org

Furthermore, urea derivatives can undergo acid-catalyzed intramolecular cyclization to yield imidazolidin-2-ones. nih.gov The reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles proceeds via the formation of an iminium cation, which then undergoes cyclization and subsequent reaction to form substituted imidazolidin-2-ones. nih.gov While this example does not start with a silylated urea, it demonstrates the general principle of cyclization to form the imidazolidin-2-one ring, a pathway that can be accessed from silylated precursors after initial reaction and desilylation.

N-allyl ureas have been employed in palladium-catalyzed diaminations of alkenes to construct the imidazolidin-2-one scaffold. mdpi.com This process involves an initial amination step to form the ring, followed by a second amination. mdpi.com The use of silylated ureas in similar transition-metal-catalyzed cyclizations is a potential area for further exploration.

A general representation of a ring-forming reaction could involve a derivative of this compound with a tethered electrophilic or nucleophilic group, which undergoes an intramolecular reaction to form a fused ring system.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic factors arising from the presence of the two trimethylsilyl groups.

Steric Factors:

The trimethylsilyl group is considerably bulky. wikipedia.org This steric hindrance can play a crucial role in directing the outcome of reactions. For instance, in the synthesis of silylated urea derivatives from the insertion of diisocyanates into aminosilanes, the steric and electronic effects of the reactants were found to cause differences in the N-Si connectivity. nih.gov The bulky nature of the TMS groups can also influence the regioselectivity and stereoselectivity of reactions at other positions of the molecule. In the case of silylacetylenes, it has been noted that the silyl group can impart useful regio- and stereoselectivities due to both electronic and steric factors. nih.gov

Electronic Factors:

The silylation of the nitrogen atoms in the urea moiety has a profound electronic effect. The Si-N bond has a degree of polarity, and the silicon atom can engage in pπ-dπ back-bonding with the nitrogen lone pair, although the extent of this is a subject of debate. This alteration of the electronic environment at the nitrogen atoms affects their nucleophilicity and basicity. The distinct electronic properties of N-silyl amines, imines, and enamines lead to reactivity that is complementary to their non-silylated counterparts. rsc.org In the context of this compound, the electronic effects of the TMS groups make the molecule a better leaving group in certain reactions and can stabilize intermediates, thereby influencing reaction pathways.

Applications in Organic Synthesis and Catalysis

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

Chiral derivatives of imidazolidin-2-one are well-established as powerful chiral auxiliaries in asymmetric synthesis. nih.gov These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of the auxiliary creates a diastereomeric relationship, allowing for the preferential formation of one enantiomer of the product.

While 1,3-Bis(trimethylsilyl)imidazolidin-2-one itself is achiral, it can serve as a starting material for the synthesis of chiral imidazolidin-2-ones. By employing chiral diamines in the synthesis of the imidazolidin-2-one core, a chiral environment is established. Subsequent N-silylation would yield a chiral analogue of the title compound. These chiral silylated imidazolidin-2-ones can then be used to control stereochemistry in reactions such as asymmetric alkylations. For example, the sodium enolates of chiral 2-imidazolidinone glycolates undergo highly diastereoselective alkylation reactions. researchgate.net After the desired stereocenter is set, the chiral auxiliary can be cleaved and recycled. The use of polymer-supported 2-imidazolidinone chiral auxiliaries has also been explored to facilitate recovery and reuse. nih.gov

Precursor in the Synthesis of N-Heterocyclic Carbenes (NHCs)

1,3-Disubstituted imidazolidin-2-ones are important precursors to N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have revolutionized the field of catalysis. nih.gov NHCs are strong σ-donating ligands that form stable complexes with a wide range of transition metals.

Derivatization to Saturated NHC Ligands

Saturated NHCs, also known as imidazolidin-2-ylidenes, are derived from imidazolidin-2-one precursors. The synthesis typically involves the reduction of the carbonyl group to a methylene (B1212753) group, followed by deprotonation to generate the free carbene. While the direct conversion of this compound to an NHC is not a common route due to the lability of the N-Si bonds, it can be envisioned as a protected starting material for the synthesis of N,N'-disubstituted imidazolidines, which are then converted to the corresponding imidazolinium salts, the direct precursors to saturated NHCs. The nature of the substituents on the nitrogen atoms plays a crucial role in tuning the steric and electronic properties of the resulting NHC ligand.

Applications in Transition Metal Catalysis

NHC ligands derived from imidazolidin-2-one scaffolds have found widespread application in transition metal catalysis, demonstrating high efficiency and stability in a variety of cross-coupling and other organic transformations.

Palladium Catalysis: Palladium-NHC complexes are highly effective catalysts for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The strong σ-donating character of the NHC ligand enhances the catalytic activity of the palladium center. Chiral imidazolidin-2-one-derived NHCs have been employed in asymmetric palladium-catalyzed reactions, achieving high levels of enantioselectivity. mdpi.com

Gold Catalysis: Gold-NHC complexes have emerged as powerful catalysts for a variety of transformations, particularly those involving the activation of alkynes, allenes, and alkenes towards nucleophilic attack. The stability and reactivity of these complexes make them suitable for a broad range of synthetic applications.

Rare Earth Metal Catalysis: While less common than with palladium and gold, NHC ligands have also been used to stabilize and modulate the reactivity of rare earth metal complexes. researchgate.net These complexes have shown promise in polymerization catalysis and other organic transformations. The strong σ-donating ability of NHCs can form thermally and chemically stable complexes with rare earth metals, conferring good catalytic activity.

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Routes

The synthesis of imidazolidin-2-ones, the core scaffold of the title compound, has traditionally relied on reagents like phosgene (B1210022) or its derivatives, which pose significant environmental and safety hazards. researchgate.net Modern research is intensely focused on developing greener, more sustainable alternatives. A key direction is the utilization of carbon dioxide (CO₂) as a C1 building block. For instance, the indium-catalyzed reaction of N,N'-bis(trimethylsilyl)benzene-1,2-diamine with CO₂ successfully yields benzimidazolidin-2-one, demonstrating a viable pathway for carbonylating silylated diamines. mdpi.com This approach, which proceeds via a silyl (B83357) carbamate (B1207046) intermediate, highlights a promising, atom-economical route that could be adapted for 1,3-Bis(trimethylsilyl)imidazolidin-2-one precursors. mdpi.com

Other sustainable methods include the use of dialkyl carbonates, activated by catalysts like copper(II) nitrate, or the application of carbonyldiimidazole (CDI), which offers advantages due to its low cost and benign byproducts (carbon dioxide and imidazole). mdpi.commdpi.com The development of one-pot, pseudo-multicomponent protocols further enhances sustainability by minimizing waste and simplifying procedures. mdpi.com These strategies represent a significant shift away from hazardous reagents toward more efficient and environmentally friendly manufacturing processes.

| Synthetic Method | Carbonyl Source | Key Features | Sustainability Aspect |

| Traditional Method | Phosgene / Triphosgene | High reactivity | Highly toxic and hazardous |

| Catalytic Carbonylation | Carbon Dioxide (CO₂) | Atom-economical, utilizes a greenhouse gas | Green C1 source, reduces hazard mdpi.com |

| Carbonyl Transfer | Dialkyl Carbonates (e.g., DMC) | Requires catalyst (e.g., Cu(II)) | Less hazardous than phosgene mdpi.com |

| Cyclization Reagent | Carbonyldiimidazole (CDI) | Mild conditions, benign byproducts | Avoids harsh reagents, safer byproducts mdpi.com |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dominated by the nature of the silicon-nitrogen bonds. The trimethylsilyl (B98337) groups primarily serve as labile protecting groups for the nitrogen atoms. This feature allows the imidazolidin-2-one core to be revealed under specific conditions for subsequent reactions. A key reaction pattern involves the condensation of related N,N'-bis(trimethylsilyl)1,2-diamines with carbonyl compounds like aldehydes and ketones, which proceeds via the elimination of hexamethyldisiloxane. rsc.org This suggests that this compound could act as a synthon for the imidazolidin-2-one anion in reactions with electrophiles.

Furthermore, the potential for trimethylsilyl group migration, a known phenomenon in the mass spectrometry of silylated compounds, could lead to unexpected reactivity or be harnessed for novel transformations. wordpress.com Future research may focus on leveraging the lability of the TMS groups for controlled, stepwise functionalization of the nitrogen atoms or exploring reactions at the C4 and C5 positions of the imidazolidinone ring while the nitrogen atoms remain protected.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be employed to predict molecular geometries, vibrational frequencies, and electronic properties. Such studies are crucial for rationalizing experimental observations and guiding future research. For instance, DFT calculations have been successfully used to determine that related heterocyclic compounds, such as 1-mesityl-1,3-dihydro-imidazole-2-selone, exist in the selone tautomeric form rather than the selenol form, a finding later confirmed by X-ray diffraction. nih.gov

For this compound, computational models could be used to:

Elucidate the mechanism of desilylation and subsequent reactions.

Predict the binding affinity of the molecule as a ligand in organometallic complexes.

Simulate its interaction within the active site of enzymes, as has been done for other heterocyclic inhibitors. nih.govresearchgate.net

Analyze the steric and electronic effects of the TMS groups on the reactivity of the core ring structure.

| Computational Parameter | Predicted Information | Application |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Understanding molecular structure and steric hindrance |

| Vibrational Frequencies | Infrared (IR) and Raman spectra | Aiding in experimental characterization |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electronic structure, reactivity sites | Predicting reaction pathways and selectivity |

| Reaction Pathway Energetics | Transition state energies, activation barriers | Elucidating reaction mechanisms and kinetics |

Expanding Scope in Organometallic and Organocatalytic Applications

The imidazolidinone scaffold is central to a highly influential class of organocatalysts known as MacMillan catalysts. nih.govsigmaaldrich.com These catalysts are widely used in a variety of asymmetric transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions. sigmaaldrich.comtcichemicals.com this compound serves as a valuable precursor in this domain. The TMS groups can be readily cleaved and replaced with various organic substituents, allowing for the modular synthesis of a library of chiral imidazolidinone-based organocatalysts. nih.gov

In organometallic chemistry, the imidazolidin-2-one framework is a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands for stabilizing transition metal catalysts. researchgate.net The conversion of 1,3-disubstituted imidazolidin-2-ones to their corresponding imidazolium (B1220033) salts and subsequent deprotonation yields NHCs that can be coordinated to metals like nickel, ruthenium, and iridium. researchgate.netnih.govmdpi.com The use of this compound as a starting material could provide access to novel silyl-substituted NHCs or serve as a protected intermediate for the synthesis of complex, functionalized NHC ligands, thereby expanding the toolbox for catalyst design in areas like olefin metathesis and cross-coupling reactions. researchgate.netnih.gov

| Application Area | Role of this compound | Resulting Species | Example Reactions |

| Asymmetric Organocatalysis | Protected precursor | Chiral Imidazolidinone Catalysts (MacMillan-type) | Diels-Alder, Friedel-Crafts Alkylation sigmaaldrich.com |

| Organometallic Chemistry | Protected precursor for ligands | N-Heterocyclic Carbene (NHC) Ligands | Olefin Metathesis, Cross-Coupling researchgate.netnih.gov |

Strategies for Directed Derivatization and Functionalization

The synthetic utility of this compound is greatly enhanced by the potential for directed derivatization. The lability of the Si-N bond is the key to its functionalization. A primary strategy involves the selective cleavage of one or both TMS groups, followed by the introduction of new functional groups onto the nitrogen atoms. This allows for the synthesis of unsymmetrically (N-R¹, N'-H) or symmetrically (N,N'-R₂) substituted imidazolidin-2-ones.

Further functionalization can be achieved through various synthetic transformations:

N-Alkylation/Arylation: After desilylation, the nitrogen atoms can be functionalized with a wide range of alkyl or aryl groups to tune the steric and electronic properties of the molecule.

N-Acylation: Introduction of acyl groups, such as a chlorocarbonyl group using a phosgene equivalent, can create reactive handles for further modification, for example, in the synthesis of selenoesters. researchgate.net

Ring Functionalization: While the TMS groups are in place, reactions could potentially be directed to the C4-C5 positions of the imidazolidinone ring, as demonstrated in related systems where intramolecular cyclization leads to 4-substituted imidazolidin-2-ones. nih.govmdpi.com

These derivatization strategies allow chemists to use this compound as a versatile platform to build a diverse array of more complex molecules for applications in medicinal chemistry, materials science, and catalysis. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.